Chlorthalidone-d4 Chlorthalidone-d4
Brand Name: Vulcanchem
CAS No.: 1794941-44-8
VCID: VC0132938
InChI: InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D
SMILES: C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O
Molecular Formula: C14H11ClN2O4S
Molecular Weight: 342.786

Chlorthalidone-d4

CAS No.: 1794941-44-8

Cat. No.: VC0132938

Molecular Formula: C14H11ClN2O4S

Molecular Weight: 342.786

* For research use only. Not for human or veterinary use.

Chlorthalidone-d4 - 1794941-44-8

CAS No. 1794941-44-8
Molecular Formula C14H11ClN2O4S
Molecular Weight 342.786
IUPAC Name 2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C14H11ClN2O4S/c15-11-6-5-8(7-12(11)22(16,20)21)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)(H2,16,20,21)/i1D,2D,3D,4D
Standard InChI Key JIVPVXMEBJLZRO-RHQRLBAQSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)O

Chemical Structure and Physical Properties

Chlorthalidone-d4 is structurally identical to chlorthalidone except for the strategic substitution of four hydrogen atoms with deuterium atoms at positions 4, 5, 6, and 7 of the isoindol ring. This selective deuteration creates a compound with nearly identical physicochemical properties to the parent molecule while providing a distinct mass spectral signature ideal for internal standardization in analytical procedures.

Basic Chemical Information

The chemical profile of chlorthalidone-d4 is characterized by the following properties:

PropertyValue
IUPAC Name2-chloro-5-(4,5,6,7-tetradeuterio-1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Molecular FormulaC₁₄H₇D₄ClN₂O₄S
Molecular Weight342.79 g/mol
CAS Number1794941-44-8
Physical AppearanceWhite solid
Deuterium Incorporation>98% atom D
PurityTypically >97.5% by HPLC

The molecular structure features a benzenesulfonamide moiety with chlorine substitution, connected to a tetradeuterated isoindole ring system that contains hydroxyl and oxo functional groups .

SpecificationTypical Value
Chemical Purity>97.5% by HPLC
Isotopic Purity>98% atom D
AppearanceWhite solid
Storage Recommendation-20°C
Re-test DateTypically 5 years for labeled compounds

Quality control documentation, including certificates of analysis with NMR spectra and HPLC chromatograms, is typically provided with commercial samples to verify identity and purity .

Analytical Applications

Mass Spectrometric Parameters

Chlorthalidone-d4 serves as an ideal internal standard for LC-MS/MS analysis of chlorthalidone due to its identical chromatographic behavior but distinct mass spectrometric signature. Typical mass spectrometric parameters include:

ParameterValue
MS Ionization ModeNegative ion electrospray
MRM Transition341.0 → 189.8
Related Chlorthalidone Transition336.8 → 146.0
Mass Difference from Unlabeled+4 Da

These parameters enable accurate quantitation of chlorthalidone in complex biological matrices by controlling for variability in sample preparation, chromatographic separation, and ionization efficiency .

Extraction Methods and Recovery

Various extraction techniques have been developed for isolating chlorthalidone and its deuterated analog from biological matrices:

Extraction MethodTypical RecoveryApplication
Solid-Phase Extraction78.6-95%Human plasma analysis
Liquid-Liquid Extraction~80%Various biological matrices
Protein PrecipitationVariableLess commonly used

For solid-phase extraction, Waters Oasis Max cartridges are frequently employed, while liquid-liquid extraction often utilizes acetonitrile with additives for protein precipitation .

Validated Analytical Methods

Several validated bioanalytical methods utilizing chlorthalidone-d4 have been reported in the literature, with the following performance characteristics:

MethodMatrixLLOQLinear RangePrecisionAccuracy
UPLC-MS/MSHuman plasma2.00 ng/mL2.00-1000 ng/mL3.95-6.76% CV98.4-100.8%
UPLC-MS/MSHuman plasma0.25 ng/mL0.25-150 ng/mL2.37-5.91% CV96.1-103.2%
LC-MS/MSHuman plasma2.07 ng/mL2.00-1200 ng/mLNot specifiedNot specified

These methods demonstrate high sensitivity, accuracy, and precision for quantifying chlorthalidone in human plasma samples, making them suitable for pharmacokinetic studies and therapeutic drug monitoring .

Pharmacokinetic Applications

Food Effect Studies

Chlorthalidone-d4 has been utilized as an internal standard in studies investigating the effect of food intake on the pharmacokinetics of chlorthalidone. In one such study, the following pharmacokinetic parameters were measured:

ParameterFasted StateFed StateRatio (Fed/Fasted)
AUC₀-inf (ng·h/mL)4437.35019.5112.3 (106.5-118.4)
Cmax (ng/mL)200.1192.2100.3 (90.6-111.1)
Tmax (h)2 (1.0-4.0)4 (2.0-5.1)-
T₁/₂ (h)41.238.6-

These results demonstrate that food intake increased the extent of absorption (AUC) by approximately 12% but had minimal effect on the maximum concentration (Cmax) of chlorthalidone .

Bioequivalence Studies

Relationship to Parent Compound

Chlorthalidone Properties and Pharmacology

To understand the analytical significance of chlorthalidone-d4, it's important to recognize the properties of its parent compound:

PropertyValue
CAS Number (Chlorthalidone)77-36-1
Molecular Weight338.76 g/mol
Drug ClassThiazide-like diuretic
Mechanism of ActionInhibition of Na⁺/Cl⁻ symporter
Half-life40-50 hours
Protein BindingApproximately 75%
Volume of DistributionLarge (concentrates in erythrocytes)
MetabolismLiver
Excretion50% unmetabolized through kidney

Chlorthalidone is a thiazide-like diuretic used to treat hypertension, swelling (as in heart failure), diabetes insipidus, and renal tubular acidosis. Beyond its diuretic effects, it displays pleiotropic actions including decreased platelet aggregation and vascular permeability .

Clinical Significance and Monitoring

The long half-life (40-50 hours) and complex pharmacokinetic profile of chlorthalidone make accurate analytical methods using chlorthalidone-d4 particularly valuable for therapeutic drug monitoring and dose optimization in clinical settings. The compound's tendency to concentrate in erythrocytes creates a complex distribution pattern that requires sensitive and selective analytical methods for accurate quantitation .

Analytical Method Development Considerations

Chromatographic Conditions

Several chromatographic approaches have been successfully employed for separating chlorthalidone and its deuterated analog:

Column TypeMobile PhaseFlow RateRun TimeApplication
Acquity UPLC BEH C₁₈ (50×2.1mm, 1.7μm)0.1% formic acid-acetonitrile (25:75, v/v)Not specifiedNot specifiedSimultaneous quantification with atenolol
Waters Acquity UPLC BEH C₁₈ (50×2.1mm, 1.7μm)1mM ammonium acetate in water-acetonitrile (20:80 v/v)Not specified1.9 minSimultaneous determination with candesartan
ZIC®HILIC (100×4.6mm, 5μm)Methanol: 0.05 Formic acid in water (90:10, v/v)0.900 mL/minNot specifiedChlorthalidone in human plasma

These methods demonstrate effective separation with short run times, facilitating high-throughput analysis for clinical and research applications .

Stability Considerations

Stability testing is crucial for ensuring reliable analytical results. Chlorthalidone-d4 and chlorthalidone have been evaluated under various storage conditions:

Storage ConditionStability PeriodNotes
Benchtop (8°C)24 hoursIn human plasma
Freeze-thaw cyclesMultiple cyclesStable
Long-term storage (-20°C)1 monthFor stock solutions
Long-term storage (-80°C)6 monthsFor stock solutions

This stability profile supports the suitability of chlorthalidone-d4 as a reliable internal standard across various analytical workflows and storage conditions .

Future Research Directions

Advanced Analytical Applications

The continued refinement of analytical methods using chlorthalidone-d4 will likely focus on:

  • Development of ultra-sensitive methods with lower limits of quantification

  • Expansion to other biological matrices beyond plasma, such as urine and tissue samples

  • Integration with high-resolution mass spectrometry for improved selectivity

  • Application to metabolite profiling and pharmacokinetic modeling

Pharmacokinetic Research

With the growing clinical importance of chlorthalidone in hypertension management, particularly as evidence suggests its superiority to hydrochlorothiazide for prevention of cardiovascular events, analytical methods using chlorthalidone-d4 will play an increasing role in:

  • Personalized dosing strategies

  • Drug-drug interaction studies

  • Special population pharmacokinetics (elderly, renal impairment, hepatic dysfunction)

  • Comparative effectiveness research with other antihypertensive medications

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator